2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1190392-70-1
VCID: VC2848660
InChI: InChI=1S/C6H10N2O3/c1-7-2-3-8(6(7)11)4-5(9)10/h2-4H2,1H3,(H,9,10)
SMILES: CN1CCN(C1=O)CC(=O)O
Molecular Formula: C6H10N2O3
Molecular Weight: 158.16 g/mol

2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid

CAS No.: 1190392-70-1

Cat. No.: VC2848660

Molecular Formula: C6H10N2O3

Molecular Weight: 158.16 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid - 1190392-70-1

Specification

CAS No. 1190392-70-1
Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
IUPAC Name 2-(3-methyl-2-oxoimidazolidin-1-yl)acetic acid
Standard InChI InChI=1S/C6H10N2O3/c1-7-2-3-8(6(7)11)4-5(9)10/h2-4H2,1H3,(H,9,10)
Standard InChI Key KKNMJKWRSCHLGL-UHFFFAOYSA-N
SMILES CN1CCN(C1=O)CC(=O)O
Canonical SMILES CN1CCN(C1=O)CC(=O)O

Introduction

2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid, with the CAS number 1190392-70-1 and molecular formula C6H10N2O3, is a compound of interest in various chemical and pharmaceutical applications. This article aims to provide a comprehensive overview of its properties, synthesis, and potential uses based on available scientific literature.

Synthesis

While specific synthesis methods for 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid are not detailed in the available literature, compounds with similar structures often involve reactions that form the imidazolidine ring followed by attachment of the acetic acid moiety. This typically involves condensation reactions or nucleophilic substitutions.

Potential Applications

Although specific applications of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid are not widely documented, compounds with similar structures are often explored for their biological activities, including antimicrobial or anticancer properties. The presence of the imidazolidine ring, known for its pharmacological importance, suggests potential uses in drug development.

Future Directions

Future studies should focus on synthesizing and characterizing this compound to explore its pharmacological properties. Additionally, evaluating its biological activities, such as antimicrobial or anticancer effects, could provide valuable insights into its potential uses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator